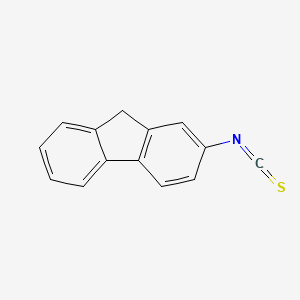

![molecular formula C6H11NO B2931712 7-Oxabicyclo[2.2.1]heptan-2-amine CAS No. 1190424-96-4](/img/structure/B2931712.png)

7-Oxabicyclo[2.2.1]heptan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

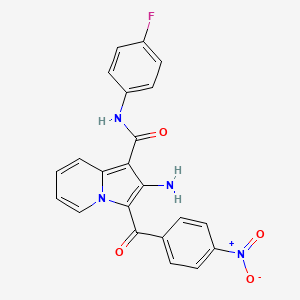

7-Oxabicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C6H11NO . It is a liquid in its physical form .

Synthesis Analysis

The most common method for the synthesis of this compound is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes . Because of their bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner .Physical And Chemical Properties Analysis

This compound has a molecular weight of 98.1430 . It is a liquid at room temperature . The compound is highly flammable .Wissenschaftliche Forschungsanwendungen

Actinide Extraction Studies

A new class of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides was synthesized for the extraction of trivalent and tetravalent actinides from HNO3 medium. Among these, the N,N-bis-2-ethylhexyl substituted diamide exhibited superior extraction capabilities for actinides while maintaining low extraction levels for Sr(ii) and Ru(iii), enhancing selectivity for actinides. The study underscores the potential of these compounds in nuclear waste management and actinide recovery processes (Sharma et al., 2015).

Synthetic Routes for Natural Product Analogues

7-Oxabicyclo[2.2.1]heptanes have been synthesized through various methods, including the Diels–Alder reaction, and are noted for their biological activities. These compounds serve as crucial chirons in the asymmetric synthesis of natural products and bioactive compounds, demonstrating their importance in the development of new therapeutic agents (Moreno‐Vargas & Vogel, 2014).

Anticancer Activity of Analogues

Norcantharidin analogs, synthesized through direct condensation, showcased selective toxic and antiproliferative effects against human hepatoma cell lines without affecting normal cells. This finding highlights the therapeutic potential of 7-Oxabicyclo[2.2.1]heptan-2-amine derivatives in cancer treatment, offering a pathway for developing novel oncology medications (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Chemical Library Development

A chemical library based on the 7-oxabicyclo[2.2.1]heptene ring system, a common motif in pharmacologically significant molecules, was developed to generate topologically complex compounds. This endeavor underscores the utility of this compound derivatives in high-throughput screening and drug discovery, emphasizing their role in identifying new therapeutic agents (Luesse et al., 2012).

Stereoselective Synthesis for Drug Design

The stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones demonstrated a novel methodology for producing methyl cis-3-aminotetrahydrofuran-2-carboxylates. Such methodologies facilitate the creation of bioactive compounds with potential applications in drug design and development, highlighting the adaptability and significance of this compound derivatives in medicinal chemistry (Mollet, D’hooghe, & Kimpe, 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 7-Oxabicyclo[22It’s worth noting that related compounds, such as 7-oxanorbornanes, have been found to exhibit interesting biological activity .

Mode of Action

The exact mode of action of 7-Oxabicyclo[22It’s known that 7-oxanorbornanes, which are structurally similar, can interact with various biological targets .

Biochemical Pathways

The specific biochemical pathways affected by 7-Oxabicyclo[22Related compounds, such as 7-oxanorbornanes, have been found to interact with various biochemical pathways .

Result of Action

The specific molecular and cellular effects of 7-Oxabicyclo[22Related compounds, such as 7-oxanorbornanes, have been found to exhibit various biological activities .

Biochemische Analyse

Biochemical Properties

It is known that 7-oxanorbornanes, a class of compounds to which 7-Oxabicyclo[2.2.1]heptan-2-amine belongs, have interesting biological activity .

Molecular Mechanism

It is known that 7-oxanorbornanes can have a wide range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Oxabicyclo[2.2.1]heptan-2-amine involves the conversion of a cyclic ketone to an imine, followed by reduction to the amine.", "Starting Materials": [ "Cyclopentanone", "Ammonia", "Hydrogen gas", "Palladium on carbon catalyst", "Methanol" ], "Reaction": [ "Cyclopentanone is reacted with ammonia to form the imine intermediate.", "The imine intermediate is reduced using hydrogen gas and a palladium on carbon catalyst to form the amine.", "The amine is then treated with methanol to form the final product, 7-Oxabicyclo[2.2.1]heptan-2-amine." ] } | |

CAS-Nummer |

1190424-96-4 |

Molekularformel |

C6H11NO |

Molekulargewicht |

113.16 g/mol |

IUPAC-Name |

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-amine |

InChI |

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5-,6+/m1/s1 |

InChI-Schlüssel |

DZOONCSMZVPSHJ-PBXRRBTRSA-N |

Isomerische SMILES |

C1C[C@H]2[C@@H](C[C@@H]1O2)N |

SMILES |

C1CC2C(CC1O2)N |

Kanonische SMILES |

C1CC2C(CC1O2)N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2931630.png)

![4-methyl-5-(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2931631.png)

![7-[(3-Fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2931633.png)

![5'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B2931636.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2931637.png)

![6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2931638.png)

![1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2931640.png)

![N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B2931641.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2931649.png)